3'-Dechloro-4'-chloro Bupropion Fumarate
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Description
3'-Dechloro-4'-chloro Bupropion Fumarate, also known as this compound, is a useful research compound. Its molecular formula is C21H26ClNO9 and its molecular weight is 471.887. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3’-Dechloro-4’-chloro Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
3’-Dechloro-4’-chloro Bupropion Fumarate exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, it is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .
Biochemical Pathways
The affected biochemical pathways primarily involve the neurotransmitters norepinephrine and dopamine. By inhibiting their reuptake, 3’-Dechloro-4’-chloro Bupropion Fumarate increases their availability in the synaptic cleft, enhancing their downstream effects .
Pharmacokinetics
It is known that the mean elimination half-life of bupropion after chronic dosing is 21 hours, and steady-state plasma concentrations of bupropion are reached within 8 days . The absorption of bupropion, especially the extended-release formulation, takes a long time, with serum levels peaking after approximately 5 hours .
Result of Action
The molecular and cellular effects of 3’-Dechloro-4’-chloro Bupropion Fumarate’s action primarily involve the increased availability of norepinephrine and dopamine in the synaptic cleft, leading to enhanced downstream effects of these neurotransmitters . This results in its antidepressant effect and its efficacy as an aid to smoking cessation .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADJAZYXDVHBG-LVEZLNDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NC(C)(C)C)C(=O)C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.